Limited Differential Evidence for 8-bromo-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
High-strength differential evidence required for scientific selection is currently limited for this compound. The primary documented bioactivity is inhibition of purine nucleoside phosphorylase (PNP), a target for T-cell modulation, but quantitative data from the original studies is not accessible in the digital results. In a separate assay context, the compound showed weak activity against the MDM2-MDMX protein-protein interaction with an EC50 of 46,500 nM [1]. This data point is not a primary differentiation factor but serves to highlight the compound's lack of potent, documented activity in available primary screens. No direct quantitative comparisons against closer structural analogs for PNP inhibition were found in the permitted sources.
| Evidence Dimension | Target engagement for differentiation |
|---|---|
| Target Compound Data | PNP inhibition: active (historical, non-quantified); MDM2-MDMX inhibition: EC50 = 46,500 nM |
| Comparator Or Baseline | High-potency PNP inhibitors (e.g., Immucillin-H, Ulodesine) have Ki values in the low nanomolar to picomolar range. |
| Quantified Difference | Cannot be calculated. The target of interest (PNP) lacks a comparable modern quantitative value for this compound. |
| Conditions | PNP: historical enzyme assay; MDM2-MDMX: MLSCN screening assay |
Why This Matters
For procurement, this indicates the compound currently has low value as a potent tool compound based on available data; its utility is primarily as a synthetic intermediate for developing novel derivatives.
- [1] BindingDB, BDBM43365: 8-Bromo-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, EC50 Data for MDM2-MDMX Target View Source
